

# Toxicity Profile of J9Z38 in Non-Target Organisms: A Technical Guide

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Compound of Interest		
Compound Name:	J9Z38	
Cat. No.:	B12367428	Get Quote

## **Executive Summary**

This technical guide provides a comprehensive overview of the available toxicological data for **J9Z38**, a primary and persistent metabolite of the diamide insecticide cyantraniliprole, in non-target organisms. **J9Z38** is formed through the degradation of its parent compound in various environmental compartments, including soil and aquatic systems.[1][2] This document summarizes the known effects on key non-target species, outlines the primary mechanism of toxicity, and presents relevant experimental workflows and signaling pathways.

A critical data gap exists in the public domain regarding specific quantitative toxicity endpoints (e.g., LC50, LD50) for **J9Z38** across a wide range of non-target organisms. Much of the environmental risk assessment for cyantraniliprole considers the toxicity of its metabolites to be equivalent to the parent compound, although some regulatory documents suggest that **J9Z38** may be more toxic to certain species, such as honey bees.[1] This guide synthesizes the available information and clearly denotes where data for the parent compound, cyantraniliprole, is used for comparative purposes.

## **Data Presentation: Toxicity Endpoints**

Quantitative toxicity data for **J9Z38** are sparse. The following tables summarize the available information and compare it with data for the parent compound, cyantraniliprole.

Table 2.1: Terrestrial Invertebrate Toxicity



Species	Compoun d	Test Type	Endpoint	Value (mg/kg soil)	Exposure Duration	Observati ons
Earthworm (Eisenia fetida)	J9Z38	Soil	Lowest Observed Effect Concentrati on (LOEC)	5.0	-	Induction of oxidative stress and cellular damage.[3]
Earthworm (Eisenia fetida)	Cyantranili prole	Soil	LOEC	5.0	-	Induction of oxidative stress and cellular damage.[3]

Note: A definitive LC50 value for **J9Z38** in earthworms is not available in the reviewed literature. The risk to earthworms from cyantraniliprole is considered higher than that of **J9Z38**, despite the slower degradation of the metabolite in soil.[3]

Table 2.2: Pollinator Toxicity



Species	Compound	Test Type	Endpoint	Value	Notes
Honey Bee (Apis mellifera)	J9Z38	-	-	More toxic than parent compound	A Minnesota Department of Agriculture document states this, but no quantitative data (e.g., LD50) is provided.[1]
Honey Bee (Apis mellifera)	Cyantranilipro le	-	-	Highly toxic	The parent compound is known to be highly toxic to bees.[4]

Table 2.3: Aquatic Organism Toxicity

Specific quantitative toxicity data for **J9Z38** in aquatic organisms were not found in the available literature. The parent compound, cyantraniliprole, is known to be toxic to aquatic invertebrates.[1]

## **Experimental Protocols**

Detailed experimental protocols for **J9Z38** toxicity studies are not extensively published. The following represents a generalized protocol for assessing the toxicity of soil contaminants to earthworms, based on the type of study that would generate the data presented in Table 2.1.

Protocol 3.1: Earthworm Acute Toxicity Test (Adapted from OECD 207)

- Objective: To determine the acute toxicity of **J9Z38** to the earthworm Eisenia fetida.
- Test Substance: J9Z38 dissolved in a suitable solvent and mixed into an artificial soil substrate.

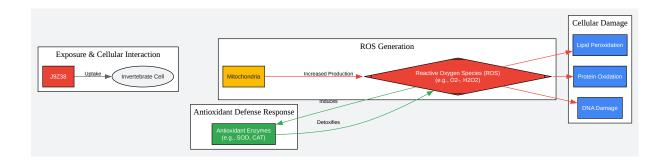


- Organisms: Adult Eisenia fetida with a well-developed clitellum, acclimatized to laboratory conditions.
- Procedure:
  - Preparation of artificial soil consisting of sphagnum peat, kaolin clay, and industrial sand.
  - **J9Z38** is thoroughly mixed into the soil at a range of concentrations. A control group with only the solvent and a negative control with no additions are also prepared.
  - Ten adult earthworms are introduced into each test vessel containing the prepared soil.
  - $\circ$  The vessels are maintained at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle for 14 days.
  - Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior or weight, are also recorded.
- Data Analysis: The LC50 (median lethal concentration) and its 95% confidence limits are
  calculated using probit analysis or other appropriate statistical methods. NOEC (No
  Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for sublethal endpoints are determined by comparing treatment groups to the control.

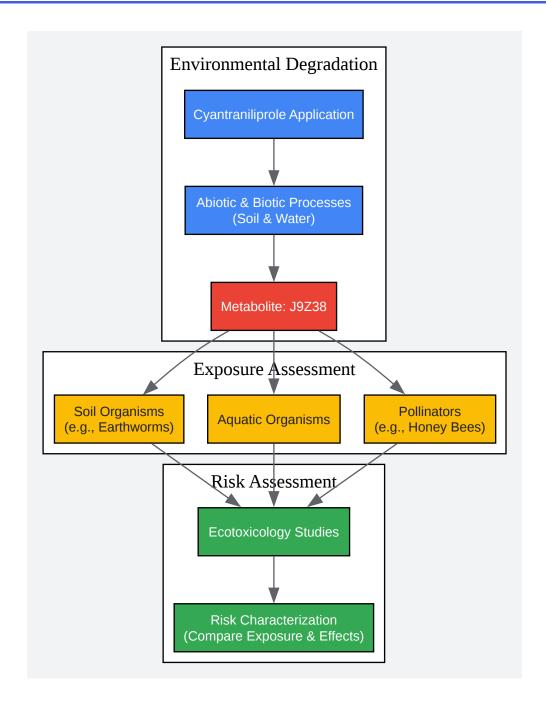
## Mandatory Visualization: Signaling Pathways and Workflows

The primary mechanism of toxicity identified for **J9Z38** in non-target invertebrates is the induction of oxidative stress.[3] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates.









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